4-Trifluoromethylbenzylzinc chloride
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Overview
Description
4-Trifluoromethylbenzylzinc chloride is an organozinc compound with the molecular formula C₈H₆ClF₃Zn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its high reactivity and selectivity, making it a valuable tool in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Trifluoromethylbenzylzinc chloride can be synthesized through the reaction of 4-trifluoromethylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst to facilitate the formation of the organozinc compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as purification and stabilization to meet commercial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethylbenzylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include palladium catalysts, halides, and other organometallic compounds.
Major Products Formed: The major products formed from reactions involving this compound are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
4-Trifluoromethylbenzylzinc chloride has a wide range of applications in scientific research:
Biology: Researchers utilize this compound to modify biomolecules and study their interactions and functions.
Mechanism of Action
The mechanism of action of 4-trifluoromethylbenzylzinc chloride involves the transfer of the trifluoromethylbenzyl group to a target molecule. This process is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .
Comparison with Similar Compounds
4-Trifluoromethylbenzyl chloride: A precursor in the synthesis of 4-trifluoromethylbenzylzinc chloride.
4-Trifluoromethylphenylzinc chloride: Another organozinc compound with similar reactivity but different structural features.
4-Trifluoromethylbenzylmagnesium chloride: A Grignard reagent with comparable applications in organic synthesis.
Uniqueness: this compound is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. Its trifluoromethyl group imparts distinct electronic properties, making it particularly useful in the synthesis of complex molecules with specific functional groups .
Properties
IUPAC Name |
chlorozinc(1+);1-methanidyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3.ClH.Zn/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGLYJFBLGXGPU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)C(F)(F)F.Cl[Zn+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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